2-Tert-butyl-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-6-methoxyphenol is an organic compound belonging to the class of phenols. It is characterized by a tert-butyl group and a methoxy group attached to a benzene ring. This compound is known for its antioxidant properties and is widely used in various industries, including food, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-methoxyphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where phenol and isobutylene are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2-Tert-butyl-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing lipid peroxidation in biological membranes.
Industry: Employed as a stabilizer in food products, cosmetics, and pharmaceuticals to extend shelf life
Mechanism of Action
The primary mechanism by which 2-Tert-butyl-6-methoxyphenol exerts its effects is through its antioxidant properties. The compound stabilizes free radicals by donating a hydrogen atom, thereby preventing further free radical reactions. This action helps in protecting cells and materials from oxidative damage .
Comparison with Similar Compounds
Butylated Hydroxyanisole (BHA): A mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol, commonly used as an antioxidant in food and cosmetics.
Butylated Hydroxytoluene (BHT): Another antioxidant used in similar applications but with a different chemical structure.
Uniqueness: 2-Tert-butyl-6-methoxyphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct antioxidant properties. Its effectiveness in stabilizing free radicals makes it particularly valuable in applications requiring long-term stability .
Properties
CAS No. |
57373-95-2 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-tert-butyl-6-methoxyphenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)8-6-5-7-9(13-4)10(8)12/h5-7,12H,1-4H3 |
InChI Key |
BVCOHOSEBKQIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.